Superior RARγ Selectivity
In direct binding assays, MM11253 demonstrates high selectivity for RARγ over other retinoic acid receptors. Its IC50 of 44 nM for RARγ is more than 22-fold lower than its IC50 of approximately 1 μM for RARα, RARβ, and RXRα . This level of selectivity is not matched by pan-RAR antagonists like BMS493, which inhibit all three subtypes, or CD2665, which acts as a dual RARβ/γ antagonist with Kd values of 306 nM and 110 nM, respectively . The superior selectivity profile of MM11253 allows for the specific pharmacological dissection of RARγ-mediated functions, a critical requirement for mechanism-of-action studies and target validation experiments [1].
| Evidence Dimension | Receptor Binding Affinity (IC50/Kd) |
|---|---|
| Target Compound Data | RARγ IC50 = 44 nM; RARα, RARβ, RXRα IC50 ≈ 1,000 nM |
| Comparator Or Baseline | CD2665: RARγ Kd = 110 nM, RARβ Kd = 306 nM; BMS493: Pan-RAR antagonist |
| Quantified Difference | MM11253 exhibits >22-fold selectivity for RARγ over other subtypes; CD2665 exhibits <3-fold selectivity for RARγ over RARβ. |
| Conditions | In vitro competitive binding assays using recombinant receptors and radiolabeled ATRA as a tracer. |
Why This Matters
The high degree of receptor subtype selectivity is essential for researchers to confidently attribute observed phenotypic changes to the inhibition of RARγ specifically, minimizing confounding off-target effects on RARα and RARβ pathways.
- [1] Le, Q., Dawson, M. I., Soprano, D. R., & Soprano, K. J. (2000). Modulation of retinoic acid receptor function alters the growth inhibitory response of oral SCC cells to retinoids. Oncogene, 19(11), 1457–1465. View Source
